N-Acetylsolasodine

Description

Overview of Steroidal Alkaloids from the Solanaceae Genus Steroidal alkaloids (SAs) are a class of secondary metabolites characterized by a nitrogen-containing steroidal skeleton.wikipedia.orgThey are found in various organisms, including plants, particularly within the Solanaceae and Liliaceae families.mdpi.comencyclopedia.pubThe Solanaceae genus, which includes economically important plants like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena), is a significant source of these compounds.encyclopedia.pubiomcworld.commdpi.comOver 200 steroidal alkaloids have been isolated from Solanum species.iomcworld.com

Structurally, steroidal alkaloids possess a C27 cholestane (B1235564) skeleton with a nitrogen atom. researchgate.net They are often found in nature as glycosides, known as steroidal glycoalkaloids (SGAs), where a sugar moiety is attached to the steroidal aglycone. mdpi.comencyclopedia.pubacs.org Common examples of SGAs in the Solanum genus include α-solanine and α-chaconine (derived from solanidine) found in potatoes, and solamargine (B1681910) and solasonine (B1682107) (derived from solasodine) found in eggplants. mdpi.comtaylorandfrancis.com These compounds accumulate in different parts of the plants, such as leaves, roots, fruits, and tubers, and are believed to play a role in plant defense against pests and pathogens. mdpi.comencyclopedia.pub Research into Solanum steroidal (glyco)alkaloids has revealed a wide range of potential therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

N-Acetylsolasodine within the Context of Solasodine (B1681914) Derivatives and Synthetic Analogues Solasodine is a key steroidal alkaloid aglycone found in many Solanum species.acs.orgtaylorandfrancis.comIt is the aglycone of prominent glycoalkaloids like solasonine and solamargine.mdpi.comtaylorandfrancis.comSolasodine itself has been widely studied for its pharmacological properties and serves as a precursor in the synthesis of various steroidal drugs.researchgate.netnih.govrjptonline.org

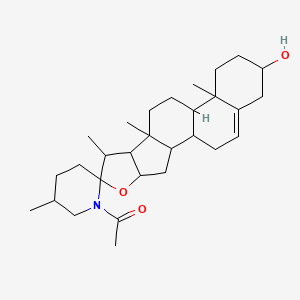

This compound is a synthetic derivative of solasodine, where an acetyl group is attached to the nitrogen atom of the solasodine structure. This modification alters the chemical properties of the molecule compared to the parent compound. The study of this compound falls under the broader research area of solasodine derivatives and synthetic analogues. The synthesis of such analogues is often pursued to explore how structural modifications influence biological activity, solubility, and other properties. researchgate.net Research on solasodine derivatives has indicated various biological activities, including anti-inflammatory, antifungal, and anticancer properties. ontosight.ai Studies have investigated the impact of modifications at different positions of the solasodine skeleton, including the nitrogen atom and the C-3 hydroxyl group, on their biological effects. frontiersin.org

Historical Context of this compound Synthesis and Initial Biological Assessments The synthesis of solasodine and its derivatives, including O-acetylsolasodine (which is chemically equivalent to this compound when the acetylation occurs on the nitrogen in the spiroaminoketal side chain, although the naming convention can sometimes refer to acetylation at the C-3 hydroxyl), has been a subject of chemical research for decades. Early work focused on the degradation of steroidal sapogenins and alkaloids to obtain valuable intermediates for steroid synthesis.acs.org

Efficient synthetic routes for solasodine and O-acetylsolasodine from readily available precursors like diosgenin (B1670711) and tigogenin (B51453) have been developed. nih.govresearchgate.net These syntheses typically involve multi-step processes to modify the steroidal skeleton and introduce or alter the nitrogen-containing ring. researchgate.netnih.gov

Initial biological assessments of this compound and related acetylated derivatives were conducted to understand how acetylation affects the bioactivity observed for solasodine and its glycosides. Some studies have indicated that certain acetylated derivatives might show different activity profiles compared to the parent compounds. For example, one study mentioned that this compound and N,O-diacetylsolasodine were found to be inactive in a comparative analysis, suggesting that acetylation at the nitrogen and/or the C-3 hydroxyl group can significantly impact biological properties. scispace.com However, other research on solasodine acetate (B1210297) (O-acetylsolasodine) has reported potential biological activities, including effects on DNA. mdpi.comarizona.edu The varied outcomes highlight the importance of the specific site and extent of acetylation, as well as the biological assay used, in determining the activity of solasodine derivatives.

Data Table:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Solasodine | C₂₇H₄₃NO₂ | 413.64 | 442985 nih.govwikipedia.orgmdpi.comuni.lu |

| This compound | C₂₉H₄₅NO₃ | 455.67 | 255997 lipidmaps.org |

| Solasonine | C₄₅H₇₃NO₁₆ | 884.06 | 5250 uni.lulatoxan.com |

| Solamargine | C₄₅H₇₃NO₁₅ | 868.06 | 101868659 |

| α-Solanine | C₄₅H₇₃NO₁₅ | 868.06 | 6324046 |

| α-Chaconine | C₄₅H₇₃NO₁₄ | 852.06 | 183176 |

| Diosgenin | C₂₇H₄₂O₃ | 414.62 | 9907 |

| Tigogenin | C₂₇H₄₄O₃ | 416.63 | 100081 |

Properties

IUPAC Name |

1-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-1'-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45NO3/c1-17-8-13-29(30(16-17)19(3)31)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,32H,7-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZKNVJWYDQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)N(C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275955, DTXSID30974341 | |

| Record name | 1-(3-hydroxyspirosol-5-en-28-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-33-3, 58822-29-0 | |

| Record name | 1-(3-hydroxyspirosol-5-en-28-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetylsolasodine and Its Analogues

Strategies for N-Acetylation of Solasodine (B1681914)

Acetylation of solasodine can occur at both the hydroxyl group (O-acetylation) and the nitrogen atom (N-acetylation). The reaction conditions and reagents employed dictate the selectivity and the resulting products, which can include N-acetylsolasodine, O-acetylsolasodine, or N,O-diacetylsolasodine.

Direct N-Acetylation Reactions

Direct N-acetylation of solasodine can be achieved using acetylating agents. However, the spiroaminoketal structure of solasodine is susceptible to rearrangement and epimerization, particularly under acidic conditions often employed in acetylation reactions. Treatment of solasodine with acetic anhydride-pyridine at ambient temperature has been shown to cause inversion of configuration at the C-22 spiro atom, leading to N,O-diacetyl derivatives with altered stereochemistry ebi.ac.uk. Basic solvolysis of the N,O-diacetyl derivative can reverse this reaction, regenerating the starting solasodine ebi.ac.uk.

The formation of N,O-diacetylsolasodine suggests that under typical acetylation conditions using acetic anhydride (B1165640), both the nitrogen and the free hydroxyl group at C-3 are acetylated. Selective N-acetylation would likely require carefully controlled reaction conditions or the use of protecting groups for the hydroxyl functionality. Research indicates that acylation of solasodine can lead to diastereomerically pure N-acylated derivatives, particularly in the context of synthesizing solasodine analogues with modified F rings researchgate.net.

Multistep Synthetic Routes to this compound

One approach could involve the synthesis of solasodine, followed by protection of the C-3 hydroxyl group, subsequent N-acetylation, and finally deprotection of the hydroxyl group. Alternatively, acetylation of a solasodine precursor before the final cyclization step might be explored, though this would depend on the specific synthetic route employed. The literature primarily focuses on the synthesis of solasodine and its transformation into other steroidal compounds, with acetylation often mentioned in the context of derivative formation or as a step in degradation pathways ebi.ac.ukresearchgate.netresearchgate.net.

Synthesis of Solasodine Precursors from Natural Sapogenins (e.g., Diosgenin)

Solasodine is frequently synthesized from abundant natural steroidal sapogenins, most notably diosgenin (B1670711) wikipedia.orgnih.govnbu.ac.in. Diosgenin is a spirostan (B1235563) that differs from solasodine primarily in the structure of the F ring, which contains oxygen in a spiroketal system instead of nitrogen nih.govnbu.ac.inresearchgate.net. The conversion of diosgenin to solasodine involves several key chemical transformations to open the spiroketal, introduce the nitrogen atom, and form the nitrogen-containing ring system of solasodine.

F-Ring Opening and Spiroketal System Transformation

The initial and crucial step in the synthesis of solasodine from diosgenin is the opening of the F-ring spiroketal system of diosgenin. This transformation typically requires acidic conditions or Lewis acids to cleave the carbon-oxygen bonds of the spiroketal. Various reagents have been employed for this purpose, including acetic anhydride/acetyl chloride, BF₃·OEt₂/Et₃SiH, trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT), and BF₃·OEt₂ mdpi.comresearchgate.net.

A reported two-step synthesis of solasodine pivalate (B1233124) from diosgenin pivalate involves the reaction of diosgenin pivalate with benzyl (B1604629) carbamate (B1207046) in the presence of TMSOTf. This reaction facilitates the simultaneous opening of the F-ring and the introduction of a carbamate-protected amino group at position 26 nih.govmdpi.comgrafiati.comnih.gov. The F-ring opening of diosgenin with a Lewis acid and simultaneous introduction of a nitrogen atom as a carbamate group at position 26 is a key transformation in some synthetic routes nih.gov.

Another method involves the simultaneous F-ring opening and introduction of bromide at position 26, leading to 26-bromopseudodiosgenin. nih.govsemanticscholar.org.

Introduction of Nitrogenous Moieties

Following the F-ring opening, a nitrogenous moiety must be introduced into the molecule, typically at the carbon corresponding to position 26 in the opened spiroketal structure. This is a critical step in converting the oxygen-containing sapogenin structure to the nitrogenous alkaloid structure.

Methods for introducing the nitrogen include using nitrogen nucleophiles like benzyl carbamate in the presence of Lewis acids nih.govsemanticscholar.org. The introduced nitrogen is often protected, for instance, as a carbamate nih.gov. Another strategy involves the reaction of an intermediate, such as 26-bromopseudodiosgenin, with azide (B81097), followed by reduction of the azide to an amine nih.govsemanticscholar.org. Direct C26-amination of diosgenin with sulfonamide in the presence of BF₃·OEt₂ has also been reported as a method for nitrogen introduction nih.govsemanticscholar.org.

Stereocontrolled N-Cyclization Processes

The final stage in the synthesis of solasodine from diosgenin involves the stereocontrolled N-cyclization to form the nitrogen-containing F ring and establish the correct stereochemistry at the spiro center (C-22) and C-25. This cyclization typically involves the intramolecular reaction of the newly introduced amine functionality with an activated carbon center in the opened ring system.

The stereochemistry at C-22 and C-25 in spirosolane (B1244043) alkaloids like solasodine is crucial. Solasodine has the (22R, 25R) configuration scispace.com. The N-cyclization process must be controlled to favor the formation of the desired stereoisomer. In the two-step synthesis of solasodine pivalate, a one-pot deprotection of the 26-amine followed by N-cyclization affords solasodine pivalate nih.govmdpi.comsemanticscholar.org. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the intermediates. Some syntheses starting from diosgenin may yield mixtures of stereoisomers, requiring separation to obtain pure solasodine researchgate.net. Research has also explored stereoselective synthesis of solasodine and its isomers researchgate.net.

The synthesis of solasodine analogues with a seven-membered F ring from diosgenin or tigogenin (B51453) also involves N-cyclization, highlighting the importance of this step in constructing the final heterocyclic ring system nih.gov.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The acetylation of solasodine typically targets both the hydroxyl group at C-3 and the nitrogen atom, leading to the formation of O,N-diacetylsolasodine (also referred to as N,O-diacetyl derivative). This diacetylated intermediate is often a key step in the conversion of solasodine to valuable intermediates like 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).

Various reaction conditions have been employed for the acetylation of solasodine. A common method involves treating solasodine with acetic anhydride, often in the presence of a base such as pyridine (B92270), and sometimes with catalytic amounts of p-toluenesulfonic acid (TsOH) wikipedia.orglabsolu.ca. Refluxing the reaction mixture at elevated temperatures, such as 160°C for several hours, has been reported wikipedia.org.

Under certain conditions, particularly when using acetic anhydride and pyridine at ambient temperature, the acetylation of solasodine to the N,O-diacetyl derivative can lead to an unusual epimerization at the C-22 spiro carbon atom wikipedia.org. This highlights the sensitivity of the spiroketal structure during the acetylation process.

The efficiency of the acetylation step is influenced by factors such as the choice of acetylating agent (acetic anhydride being common), the solvent (pyridine is frequently used), the presence and type of catalyst (e.g., p-toluenesulfonic acid), reaction temperature, and reaction time. Optimization efforts in the broader synthesis of 16-DPA from solasodine implicitly optimize this initial acetylation step to ensure efficient conversion to the desired diacetyl intermediate.

Preparation of Further N-Substituted Solasodine Derivatives for Comparative Studies

Beyond simple N-acetylation, the nitrogen atom within the solasodine structure and its surrounding ring system serve as sites for more complex modifications to synthesize analogues for comparative studies, often aimed at exploring structure-activity relationships in various biological contexts.

One approach involves modifying the nitrogen-containing F ring of solasodine. Analogues containing a seven-membered F ring, with the nitrogen atom positioned at the 22a position, have been synthesized from precursors like diosgenin or tigogenin guidetopharmacology.orgebi.ac.uk. These syntheses typically involve a sequence of steps including opening of the spiroketal F-ring, introduction of a nitrogen-containing functional group at C-26, and subsequent N-cyclization to form the modified ring system guidetopharmacology.orgebi.ac.uk. For example, the synthesis of 26a-homosolane derivatives, which possess a seven-membered F ring, has been achieved through intermediates like 26-cyanopseudodiosgenin, followed by reduction of the cyano group and ring closure ebi.ac.uk. Acylation of the resulting mixture of 22R and 22S epimers can yield diastereomerically pure N-acylated 26a-homosolasodine derivatives ebi.ac.uk. These analogues have been prepared and tested for biological activities such as cholinesterase inhibition guidetopharmacology.org.

Another avenue for preparing N-substituted derivatives and related nitrogen-containing steroidal alkaloids involves the synthesis of compounds like solanidine (B192412) and its epimer, 22-epi-solanidine. Although solanidine has a different nitrogen-containing ring system (a fused indolizidine) compared to solasodine's spirosolane structure, it is a related steroidal alkaloid and its synthesis from precursors like diosgenin involves transformations affecting the nitrogen incorporation and the formation of the nitrogenous ring uni.lu. Synthetic routes to solanidine and 22-epi-solanidine can involve steps such as intramolecular N-alkylation and intramolecular Schmidt reactions followed by reduction uni.lu. These compounds and their derivatives are synthesized for comparative biological evaluations guidetopharmacology.org.

Direct N-substitution on the solasodine skeleton has also been achieved through reactions like the Mannich reaction. For instance, N-(prop-2-ynyl)spiro solanes have been synthesized by reacting solasodine with formaldehyde (B43269) and terminal acetylenes in the presence of a copper(I) catalyst researchgate.netresearchgate.net. This reaction directly introduces a propargyl group onto the nitrogen atom of solasodine, yielding N-propargyl-substituted derivatives researchgate.netresearchgate.net. These N-propargyl derivatives have been evaluated for their cytotoxic effects on various human tumor cell lines, demonstrating the utility of such N-substituted analogues in comparative biological studies researchgate.netresearchgate.net.

Isolation and Precursor Derivatization Approaches for Solasodine from Natural Sources

Advanced Extraction Techniques for Steroidal Alkaloids from Plant Materials

Traditional Solid-Liquid Extraction Methods (e.g., Maceration, Soxhlet)

Traditional solid-liquid extraction methods, such as maceration and Soxhlet extraction, have historically been used for the isolation of phytochemicals, including steroidal alkaloids, from plant materials. These methods typically involve prolonged contact between the plant material and a solvent to dissolve the target compounds uni.luijarse.comresearchgate.netrbciamb.com.br. Solvents like ethanol (B145695) and methanol (B129727) are commonly used in these processes ijarse.comnih.govyourarticlelibrary.comorientjchem.orgphytojournal.comcabidigitallibrary.org.

A typical traditional approach involves grinding the dried plant material, followed by extraction with a solvent like ethanol in a Soxhlet apparatus for several hours yourarticlelibrary.comcabidigitallibrary.org. The resulting extract is then concentrated. To obtain the solasodine (B1681914) aglycone from its glycosidic forms, an acid hydrolysis step is often necessary. This involves treating the extract or the precipitated glycosides with a strong acid, such as hydrochloric acid, under reflux conditions yourarticlelibrary.comorientjchem.orgresearchgate.netpharmascholars.comresearchgate.net. After hydrolysis, the mixture is often made alkaline, and the solasodine is extracted using an organic solvent like chloroform (B151607) ijarse.comresearchgate.netyourarticlelibrary.comphytojournal.comjocpr.com.

For example, one method describes extracting defatted dried berries of Solanum khasianum with 95% ethanol using a Soxhlet assembly. The alcoholic extract is then concentrated, treated with 12N HCl, and refluxed for at least 6 hours. After making the extract alkaline with ammonia, refluxing again, and filtering, the residue is extracted with chloroform to obtain solasodine yourarticlelibrary.com. Another method for Solanum xanthocarpum involves Soxhlet extraction with ethanol for 24 hours, followed by acid hydrolysis cabidigitallibrary.org.

Modern and Energy-Efficient Extraction Technologies

In recent years, modern extraction techniques have gained prominence due to their potential to offer advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved efficiency uni.luijarse.comrbciamb.com.brnih.govmdpi.comuniven.ac.zaresearchgate.net. These techniques include microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and microwave-assisted aqueous two-phase extraction (MAATPE) uni.luijarse.comrbciamb.com.brnih.govmdpi.comuniven.ac.zaresearchgate.netresearchgate.net.

Microwave energy can enhance solvent penetration and expedite the release of bioactive compounds, leading to increased extraction rates mdpi.comresearchgate.net. UAE utilizes ultrasonic waves to facilitate the extraction process ijarse.commdpi.comresearchgate.net. PLE employs elevated pressures and temperatures (below the critical point) to enhance the solvation power of the solvent and improve the kinetics of compound desorption from the plant matrix rbciamb.com.br.

Microwave-assisted aqueous two-phase extraction (MAATPE) has shown promise for the extraction of solasodine. One study comparing MAATPE, MAE, and UAE for solasodine extraction from Solanum nigrum fruits reported significantly higher extraction yields with MAATPE nih.govmdpi.comresearchgate.net. The maximum extraction yield of 7.11 ± 0.08 mg/g was achieved using MAATPE under optimized conditions (44 °C, 15 min extraction time, 42:1 mL/g liquid-to-solid ratio) with an aqueous two-phase system composed of ethanol, (NH₄)₂SO₄, and water (28:16:56, w/w/w) nih.govmdpi.comresearchgate.net.

Pressurized liquid extraction (PLE) has also been explored for the recovery of steroidal alkaloids. Studies have shown that optimized PLE conditions can yield higher steroidal alkaloid content compared to conventional solid-liquid extraction nih.gov. For instance, a PLE method optimized at 80 °C and 89% aqueous methanol showed significantly higher yields of steroidal alkaloids from potato peels nih.gov. PLE has also been found effective in concentrating solasodine in extracts from Solanum viarum rbciamb.com.br.

These modern techniques offer more rapid and efficient alternatives for the extraction of solasodine and other steroidal alkaloids from plant sources.

Chromatographic Isolation Methodologies for Solasodine

Following extraction and hydrolysis, chromatographic techniques are essential for the isolation and purification of solasodine from the complex mixture of compounds present in plant extracts. Various chromatographic methods are employed depending on the required purity and scale of isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive technique for the separation, identification, and quantification of solasodine in plant extracts nih.govphytojournal.comcabidigitallibrary.orgresearchgate.netnih.govmdpi.comresearchgate.netasianpubs.orgscispace.comcore.ac.ukgreenpharmacy.infojournaljpri.com. Reverse-phase HPLC with C18 columns is commonly employed researchgate.netresearchgate.netnih.govasianpubs.orggreenpharmacy.info.

Various mobile phase compositions have been developed for optimal separation of solasodine. Mixtures of methanol or acetonitrile (B52724) with buffers (e.g., phosphate (B84403) buffer, triethylammonium (B8662869) phosphate buffer) at specific pH values are frequently used nih.govphytojournal.comresearchgate.netnih.govasianpubs.orgscispace.comcore.ac.ukgreenpharmacy.info. Detection is often performed using UV detectors, typically at a wavelength of 205 nm, although solasodine's lack of extensive conjugation can limit sensitivity at higher wavelengths phytojournal.comasianpubs.orggreenpharmacy.info. Pre-chromatographic derivatization, such as the formation of an ion-pair complex with methyl orange, can enhance the detection sensitivity of solasodine by enabling detection at a more favorable wavelength (e.g., 530 nm) asianpubs.org.

Studies have reported different HPLC methods for solasodine analysis. One method used a SphereClone 3µ ODS column with a mobile phase of 10 mM phosphate buffer-acetonitrile (75:25, v/v) at pH 3.0, monitoring the effluent at 530 nm after ion-pair complexation asianpubs.org. Another reversed-phase HPLC method for quantifying solasodine in Solanum species used a C18 column with a linear gradient of water and methanol (40% to 70% methanol over 25 min) and UV detection at 205 nm phytojournal.com.

Table 1 summarizes some reported HPLC conditions for solasodine analysis:

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 | Water:Methanol gradient (40% to 70% methanol) | 1.0 | 205 | phytojournal.com |

| SphereClone 3µ ODS | 10 mM Phosphate buffer (pH 3.0):Acetonitrile (75:25) | 1.0 | 530 (after derivatization) | asianpubs.org |

| Waters Acquity BEH C18 | 0.5% Formic acid in water:0.5% Formic acid in acetonitrile gradient | 0.5 | UPLC-MS/MS | nih.gov |

| C18 | Acetonitrile:Triethylammonium phosphate buffer (pH 3.0) gradient | 1.0 | Not specified (likely UV) | researchgate.net |

| C18 | Acetonitrile:Ammonium dihydrogen phosphate buffer (pH 2.5) (60:40) | Not specified | Not specified (likely UV) | core.ac.uk |

| C18 | Tris buffer (pH 5.5):Acetonitrile (1:9) | 1.5 | 200 | cabidigitallibrary.org |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation, identification, and quantitative estimation of solasodine, particularly for routine analysis and quality control of plant materials and formulations orientjchem.orgpharmascholars.comresearchgate.netinnovareacademics.in. HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

Silica (B1680970) gel plates are commonly used as the stationary phase in HPTLC for solasodine analysis orientjchem.orgpharmascholars.comresearchgate.netinnovareacademics.in. Mobile phases typically consist of mixtures of organic solvents, such as chloroform and methanol, often in varying proportions to achieve optimal separation orientjchem.orgpharmascholars.comresearchgate.netinnovareacademics.in. Visualization of solasodine spots on the HPTLC plates is often accomplished by spraying with detection reagents like anisaldehyde-sulfuric acid, which reacts with solasodine to produce colored spots pharmascholars.comresearchgate.net. Densitometric scanning of the developed plates at an appropriate wavelength (e.g., 530 nm after derivatization) allows for the quantitative estimation of solasodine based on peak area pharmascholars.comresearchgate.netinnovareacademics.in.

Reported HPTLC methods for solasodine include using silica gel 60F-254 plates with a mobile phase of chloroform:methanol (9.3:0.7 v/v), yielding an Rf value of 0.32 ± 0.06 for solasodine pharmascholars.com. Another study used chloroform:methanol (9.25:0.75, v/v) with visualization by anisaldehyde-sulfuric acid and densitometric scanning at 530 nm, reporting an Rf of 0.30 ± 0.02 researchgate.net. A different method for simultaneous analysis of glycyrrhetic acid and solasodine in herbal formulations used chloroform:methanol (9:1 v/v) with an Rf of 0.40 ± 0.01 for solasodine and scanning at 546 nm innovareacademics.in.

Table 2 presents some reported HPTLC conditions for solasodine analysis:

| Stationary Phase | Mobile Phase | Rf Value | Detection/Visualization | Reference |

| Silica gel 60F-254 | Chloroform:Methanol (9.3:0.7 v/v) | 0.32 ± 0.06 | Anisaldehyde-sulfuric acid, 530 nm | pharmascholars.com |

| Silica gel plates | Chloroform:Methanol (9.25:0.75 v/v) | 0.30 ± 0.02 | Anisaldehyde-sulfuric acid, 530 nm | researchgate.net |

| HPTLC silica gel GF₂₅₄ | Chloroform:Methanol (9:1 v/v) | 0.40 ± 0.01 | Densitometry, 546 nm | innovareacademics.in |

| Silica gel 60 F254 | Chloroform:Methanol (8.75:1.25 v/v) | 0.67 | 366 nm | orientjchem.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique that has been applied to the analysis of steroidal alkaloids, including solasodine phytojournal.com. GC is typically coupled with a detector, such as a Mass Spectrometer (MS), for the identification and quantification of separated compounds.

GC-MS analysis of isolated solasodine has been reported, providing characteristic fragmentation patterns that aid in its identification researchgate.net. For instance, GC-MS analysis of solasodine isolated from Solanum sisymbriifolium showed a base peak at m/z 114, an intense fragment peak at m/z 138, and the molecular ion peak at m/z 413 researchgate.net. While GC is a powerful analytical tool, it often requires the compounds to be volatile or easily converted into volatile derivatives.

Pre-purification and Removal of Interfering Substances from Crude Extracts

The isolation of Solasodine from plant materials, predominantly species of the Solanum genus, yields crude extracts containing a variety of compounds, including other alkaloids, glycosides (such as solasonine (B1682107) and solamargine (B1681910), which are glycosylated forms of solasodine), resins, steroids, terpenoids, and quinones. lipidmaps.org The presence of these interfering substances necessitates pre-purification steps to obtain Solasodine of sufficient purity for further derivatization into compounds like N-Acetylsolasodine.

Various methods have been developed for the pre-purification and removal of these impurities. A common approach involves initial extraction of the plant material using solvents, followed by purification techniques. For instance, Soxhlet extraction with chloroform has been employed for Solanum mauritianum leaf samples, yielding a lyophilized chloroform fraction that requires further purification. Silica column chromatography is a widely used technique for purifying this crude fraction, with specific solvent systems like chloroform and ethyl acetate (B1210297) mixtures (e.g., 3:2) effectively yielding purified fractions of Solasodine.

Another strategy involves the hydrolysis of glycoalkaloids present in the crude extract to release the aglycone, Solasodine, followed by its isolation. Extraction of fresh plant material with aqueous acetic acid has been reported. lipidmaps.org Alternatively, extraction with solvents like 2-propanol to obtain crude glycosides, followed by hydrolysis with an acid such as 1 N hydrochloric acid in 2-propanol, is a method used for species like Solanum laciniatum. In some cases, this method has reportedly yielded pure Solasodine without the need for subsequent column chromatography.

Refluxing with methanolic hydrochloric acid is another technique for hydrolysis and extraction, followed by precipitation and extraction using a non-polar solvent to isolate the alkaloids. The removal of interfering substances can also involve steps like dissolving precipitates in alkaline solutions and extracting the target compound into an organic layer, which is then washed to neutral pH.

A "one-pot" process combining direct acid hydrolysis of glycosides in the plant material with in situ extraction of the released aglycones after alkali treatment in a two-phase system (aqueous mineral acid and an organic solvent) has also been described as suitable for the continuous production of pure Solasodine from sources like Solanum khasianum. This method highlights the importance of alkali treatment in removing interfering substances or facilitating the extraction of the desired aglycone.

The effectiveness of these pre-purification and removal steps significantly impacts the yield and purity of the isolated Solasodine, which in turn affects the efficiency of subsequent derivatization processes to synthesize this compound. Research findings indicate varying yields depending on the plant source and the specific isolation and purification protocol employed. For example, yields of pure Solasodine from dried fruits and leaves of Solanum laciniatum using a 2-propanol extraction and acid hydrolysis method were reported as 0.34±0.04% and 0.44±0.16% of the dry weight, respectively.

The analytical methods used to monitor the purification process and quantify Solasodine in crude extracts and purified fractions include chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods help in assessing the removal of impurities and the purity of the isolated Solasodine.

Here is a summary of some extraction and purification approaches for Solasodine from various Solanum species:

| Plant Source | Extraction Method | Hydrolysis/Treatment | Purification Method(s) | Reported Yield (%) (if available) | Reference |

| Solanum mauritianum | Chloroform Soxhlet extraction | Not explicitly detailed in snippet | Silica column chromatography (Chloroform:Ethyl Acetate) | Not explicitly detailed in snippet | |

| Solanum nigrum | Aqueous acetic acid extraction | Not explicitly detailed in snippet | Not explicitly detailed in snippet | Not explicitly detailed in snippet | lipidmaps.org |

| Solanum laciniatum | 2-propanol extraction (crude glycosides) | 1 N HCl in 2-propanol | Potentially no column chromatography needed | Fruits: 0.34±0.04, Leaves: 0.44±0.16 | |

| Various Solanum spp. | Refluxing with methanolic HCl | Methanolic HCl | Precipitation, non-polar solvent extraction | Not explicitly detailed in snippet | |

| Solanum xanthocarpum | 0.3% EDTA solution extraction with sonication | Not explicitly detailed in snippet | Dissolving precipitate in alkali, CHCl3 extraction, water wash | Yield greater at 2.5 hrs with EDTA | |

| Solanum khasianum | Two-phase aqueous HCl-toluene system (one-pot) | Acid hydrolysis and alkali treatment | In situ extraction | Suitable for continuous production |

The removal of interfering substances is a critical aspect of Solasodine isolation, ensuring that the downstream synthesis of this compound begins with a pure precursor, thereby improving the efficiency and yield of the derivatization process.

Analytical Characterization Techniques for N Acetylsolasodine and Its Synthetic Analogues

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and stereochemistry of N-Acetylsolasodine and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including the assignment of stereochemistry. While direct NMR data for this compound is not extensively detailed in the provided search results, NMR spectroscopy is a standard technique for characterizing solasodine (B1681914) derivatives and related steroidal alkaloids researchgate.netresearchgate.net. Studies on related compounds, such as N-acetyl-2r,6c-diphenylpiperidin-4-one oximes, demonstrate the utility of 1H, 13C, and two-dimensional NMR spectra in determining conformational preferences and stereochemical relationships within cyclic systems researchgate.net. Analysis of coupling constants, chemical shifts, and NOESY correlations in NMR spectra allows for the assignment of relative and, in some cases, absolute stereochemistry at chiral centers within the complex steroidal framework of this compound and its analogues. Research on solasodine itself also utilizes NMR spectroscopy for structural confirmation researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and its synthetic analogues and for providing information about their structural subunits through fragmentation pattern analysis. High-resolution MS, such as Orbitrap Fourier transform (FT) mass spectrometry, has been used to study the fragmentation of solasodine and related steroidal alkaloids researchgate.netnih.gov. These studies reveal characteristic fragmentation pathways, often involving cleavages of the steroidal rings, particularly the E-ring and the nitrogen-containing ring researchgate.netnih.gov. The resulting fragment ions provide a "fingerprint" that aids in identifying the compound and confirming its structure msu.edu. For instance, fragmentation of solasodine can yield ions at m/z 126 and m/z 98, which are characteristic nitrogenous fragments researchgate.netnih.gov. Analysis of these fragmentation patterns helps differentiate between closely related analogues and provides clues about the positions of substituents.

Chromatographic and Electrophoretic Methods for Purity Assessment and Identity Confirmation

Chromatographic and electrophoretic techniques are widely used to separate this compound from impurities and to confirm its identity by comparing retention times or electrophoretic mobilities with authentic standards.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an analytical technique that offers high separation efficiency, low solvent consumption, and small sample volume requirements, making it suitable for the analysis of various compounds, including alkaloids pensoft.netfrontiersin.org. Non-aqueous capillary electrophoresis (NACE) coupled with detection methods like diode array detection (DAD) and electrospray mass spectrometry (ESI-MS) has been applied to the analysis of selected steroidal alkaloids in plant extracts dntb.gov.uaresearchgate.netmuhn.edu.cndntb.gov.ua. CE can be used for both qualitative and quantitative analysis, providing a tool for assessing the purity of this compound and confirming its identity based on its electrophoretic mobility under defined conditions frontiersin.org. The adaptability of CE with various separation modes and detectors enhances its utility for analyzing complex matrices frontiersin.org.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This method is widely employed for the analysis of steroidal alkaloids, including solasodine and its glycosides researchgate.netnih.govsqu.edu.omresearchgate.netresearchgate.netjyoungpharm.orgresearchgate.net. LC-MS is particularly valuable for assessing the purity of this compound and confirming its identity. The chromatographic separation resolves the target compound from co-eluting impurities, while the mass spectrometer provides molecular weight information and fragmentation patterns for confirmation flowermed.com.brjfda-online.com. LC-MS methods, including UPLC-ESI-MS/MS, have been developed and validated for the quantitative estimation of solasodine and related compounds, demonstrating good linearity, precision, accuracy, and sensitivity nih.govjyoungpharm.org. The use of specific columns (e.g., C18) and optimized mobile phases (e.g., methanol (B129727) or acetonitrile (B52724) with buffers) are common in LC-MS methods for these compounds researchgate.netnih.govsqu.edu.omresearchgate.netjyoungpharm.org.

Development of Quantitative Analytical Methods

The development of quantitative analytical methods is essential for determining the amount of this compound present in a sample. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or mass spectrometry (LC-MS), is a primary technique for quantitative analysis of solasodine and related steroidal alkaloids muhn.edu.cnnih.govsqu.edu.omresearchgate.netresearchgate.netjyoungpharm.orgresearchgate.netphytojournal.comresearchgate.netsqu.edu.om. Quantitative methods involve establishing calibration curves using known concentrations of the analyte jyoungpharm.orgresearchgate.netmdpi.com. Parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision (intra-day and inter-day variability), and accuracy (recovery) are validated to ensure the reliability of the method nih.govjyoungpharm.orgphytojournal.commdpi.com. For example, a validated RP-HPLC method for solasodine determination showed good linearity (R2=0.9966) over a specific concentration range, with acceptable precision and accuracy, and LOD and LOQ values of 0.2 and 0.7 µg/mL, respectively jyoungpharm.org. These quantitative methods are crucial for various applications, including quality control and research studies.

Structure Activity Relationship Sar Investigations of N Acetylsolasodine and Its Analogues

Impact of N-Acetylation on Biological Activities: Analysis of Differential Efficacy and Inactivity Profiles

N-acetylation of solasodine (B1681914) can significantly alter its biological activities, often leading to a reduction or complete loss of activity observed in the parent compound or its glycosylated forms. For instance, acetylation of solasodine has been reported to render the product inactive as an antineoplastic agent scirp.org. This suggests that the free amine group or the ability to interact through it is important for certain biological effects, particularly in the context of anticancer activity.

Conversely, while solasodine and O-acetylsolasodine exhibited significant activity towards DNA repair-deficient yeast mutants, N-acetylsolasodine and N,O-diacetylsolasodine were found to be inactive in this assay arizona.edu. This further supports the notion that modifications at the nitrogen atom can negatively impact certain biological properties of solasodine derivatives. The presence of functional groups such as hydroxyl, acetyl, and sugar moieties in steroidal glycoalkaloids are generally considered responsible for their biological activities researchgate.net. The specific position and nature of these groups, including acetylation on the nitrogen, play a critical role in determining the efficacy and inactivity profiles.

Influence of Glycosylation Patterns on Biological Potency (Comparative Studies)

Glycosylation, the attachment of sugar moieties to the solasodine aglycone, has a profound impact on the biological potency of solasodine derivatives, particularly in the context of anticancer activity. Solasodine glycosides, such as solamargine (B1681910) and solasonine (B1682107), are generally more cytotoxic against a variety of tumor cell lines compared to their aglycone, solasodine researchgate.netddtjournal.com. This highlights the critical role of the sugar moiety in mediating these effects scirp.orgmdpi.com.

Comparative studies have shown that the presence and specific type of sugar residues significantly influence activity. For example, compounds with a rhamnose substitute moiety exhibited strong anticancer activity against certain human cancer cell lines ddtjournal.comnih.gov. The cytotoxic activities of solasodine glycosides are often dependent on the presence of sugars, with particular importance placed on rhamnose ddtjournal.com. This dependency is suggested to be mediated by rhamnose-binding receptors on cancer cell membranes ddtjournal.com. The aglycone solasodine often displays significantly lower activity compared to its glycosylated forms, further emphasizing the importance of the glycosidic chain mdpi.com.

| Compound | Glycosylation Pattern | Example Activity (vs. Solasodine) | Reference |

| Solasodine | Aglycone | Lower activity | researchgate.netddtjournal.commdpi.com |

| Solamargine | Rhamnosyl glycoside | More cytotoxic | researchgate.netddtjournal.com |

| Solasonine | Glycoside | More cytotoxic | researchgate.net |

| Solasodine glycosides with Rhamnose | Rhamnose substituent | Strong anticancer activity | ddtjournal.comnih.gov |

Stereochemical Determinants of Pharmacological Effects

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a vital role in the pharmacological effects of solasodine and its analogues. The spirosolane (B1244043) skeleton of solasodine contains several asymmetric centers, and the stereochemical configuration at these centers, particularly at C-22 and C-25, can influence biological activity psu.edursc.org.

Studies on the stereochemical relationship of solasodine to cholesterol have been conducted rsc.org. Furthermore, unusual epimerization at the spiro carbon atom (C-22) during the acetylation of solasodine has been observed ebi.ac.uk. This epimerization can lead to different stereoisomers, which may possess altered biological profiles. While specific detailed data on the differential pharmacological effects of this compound stereoisomers are limited in the provided snippets, the general importance of stereochemistry in determining the activity of steroidal alkaloids is recognized psu.edunih.gov. The synthesis of stereoisomeric compounds, such as 22R and 22S epimers of solasodine analogues, is a common approach in SAR studies to understand the influence of stereochemistry on activity rsc.org.

Rational Design Principles for Modulating this compound's Biological Properties

Rational design principles for modulating the biological properties of this compound and its analogues are guided by the insights gained from SAR studies. Understanding the impact of N-acetylation, the role of the spiroaminoketal moiety, the influence of glycosylation, and the importance of stereochemistry allows for targeted structural modifications to enhance desired activities or reduce undesirable ones.

Based on the observation that N-acetylation can lead to inactivity in certain assays, strategies aimed at modifying or preventing acetylation at the nitrogen might be employed to retain or enhance specific biological effects, such as antineoplastic activity scirp.org. Conversely, if a reduction in certain activities is desired, N-acetylation could be a deliberate modification.

The critical role of the spiroaminoketal moiety suggests that maintaining its structural integrity and specific conformation is likely important for activity researchgate.net. Rational design efforts might focus on developing analogues that preserve or optimize the interaction capabilities of this motif.

The significant impact of glycosylation on potency, particularly the role of rhamnose in anticancer activity, indicates that the attachment of specific sugar moieties is a key strategy for enhancing biological effects ddtjournal.comnih.gov. Rational design can involve synthesizing solasodine analogues with varying glycosylation patterns to identify structures with improved potency and selectivity nih.gov.

Furthermore, considering the importance of stereochemistry, rational design should account for the stereochemical configuration at key centers, such as C-22 and C-25, to synthesize specific stereoisomers with potentially enhanced or altered activities rsc.org. The modified solasodine skeleton is considered a suitable substrate for the rational design and synthesis of novel drug candidates with anticancer activities mdpi.comresearchgate.net. In silico approaches, such as QSAR and molecular docking, are increasingly being used in the rational design process to predict and optimize the activity of solasodine analogues nih.gov.

| Structural Feature | Impact on Activity (General) | Rational Design Principle |

| N-Acetylation | Can lead to reduced or lost activity in some cases. scirp.orgarizona.edu | Avoid N-acetylation for certain activities; utilize for reducing others. |

| Spiroaminoketal Moiety | Crucial for certain activities (e.g., antibacterial). researchgate.net | Preserve or optimize the structure and conformation of this motif. |

| Glycosylation Patterns | Significantly influences potency, especially anticancer. researchgate.netddtjournal.com | Attach specific sugar moieties (e.g., rhamnose) to enhance desired activities. ddtjournal.comnih.gov |

| Stereochemistry | Influences pharmacological effects. psu.edursc.orgnih.gov | Control stereochemistry during synthesis to target specific stereoisomers. rsc.org |

Biosynthetic Pathways of Solasodine and Enzymatic Engineering for Analogues

Elucidation of the Biosynthetic Pathway of Solasodine (B1681914) in Plants

The biosynthesis of solasodine in plants originates from cholesterol, a sterol precursor. nih.govinternationaljournalcorner.commpg.de The pathway involves a series of enzymatic steps that modify the steroidal scaffold and incorporate nitrogen. While the complete pathway has been the subject of ongoing research, significant progress has been made in identifying key intermediates and enzymes involved. nih.govnih.govnih.gov

The pathway begins with the synthesis of cholesterol. In plants, cholesterol biosynthesis branches from the main phytosterol pathway at cycloartenol. researchgate.net The enzyme sterol side chain reductase 2 (SSR2), also known as DWF1-L, is crucial for redirecting the pathway towards cholesterol synthesis from cycloartenol. researchgate.net Following cholesterol formation, a series of hydroxylation, oxidation, and transamination reactions lead to the formation of the spirosolane (B1244043) structure characteristic of solasodine. nih.gov

Recent studies utilizing comparative metabolomics and transcriptomics, combined with functional enzyme assays and combinatorial expression in Nicotiana benthamiana, have led to the discovery of several enzymes involved in converting cholesterol to solasodine in Solanum nigrum. nih.gov This research has provided a gene toolbox and platform for engineering the production of these steroidal molecules. nih.gov

Identification and Characterization of Enzymes Involved in Steroidal Alkaloid Biosynthesis

The biosynthesis of solasodine and other steroidal alkaloids involves a diverse array of enzymes, including cytochrome P450 monooxygenases (CYPs), transaminases, dioxygenases, and glycosyltransferases. nih.govnih.govmdpi.comsigmaaldrich.com These enzymes catalyze specific modifications to the steroidal backbone and the addition of sugar moieties.

Several key enzymes have been identified and characterized in Solanum species. For instance, CYPs are known to catalyze hydroxylation reactions at various positions of the steroid skeleton. nih.govnih.govfrontiersin.org A transaminase enzyme, such as GAME12 in tomato, is responsible for incorporating the nitrogen atom into the steroidal backbone, a crucial step for the formation of steroidal glycoalkaloids. Another important enzyme family is UDP-glycosyltransferases (UGTs), which are involved in the glycosylation of the steroidal aglycone, adding sugar residues to form steroidal glycoalkaloids like α-solasonine and α-solamargine from solasodine. nih.govresearchgate.netnih.govtandfonline.com

Research has also identified regulatory proteins that influence the expression of genes encoding these biosynthetic enzymes. For example, transcription factors (TFs) belonging to families such as AP2/ERF, bHLH, and WRKY have been implicated in orchestrating alkaloid biosynthesis. mdpi.comfrontiersin.org A cellulose (B213188) synthase-like protein, GAME15, has been identified as a key protein regulating the biosynthesis of both steroidal glycoalkaloids and steroidal saponins (B1172615) in Solanum plants, functioning potentially as a cholesterol glucuronosyltransferase and a scaffold protein. mpg.deresearchgate.net

Studies have characterized specific enzymes like UDP-glucose:solasodine glucosyltransferase from eggplant, detailing its substrate specificity and optimal conditions for activity. nih.gov This enzyme efficiently glucosylates solasodine and tomatidine (B1681339) but shows little activity towards solanidane-type alkaloids. nih.gov

Metabolic Engineering Strategies for Enhanced Production or Diversification of Alkaloids

Metabolic engineering offers powerful strategies to enhance the production of desired alkaloids or diversify the chemical structures of naturally occurring compounds. Approaches include optimizing the expression of biosynthetic genes, manipulating regulatory elements, and utilizing heterologous expression systems. dntb.gov.uahep.com.cnsinica.edu.twnih.govphcogrev.com

One strategy involves increasing the flux through the biosynthetic pathway by overexpressing key rate-limiting enzymes or genes involved in upstream pathways, such as the mevalonate (B85504) (MVA) pathway which provides precursors for steroid biosynthesis. mdpi.comsigmaaldrich.comuobabylon.edu.iq Studies have shown that the expression levels of genes encoding enzymes like mevalonate kinase (MVK), 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR), and farnesyl diphosphate (B83284) synthase (FPS) correlate with glycoalkaloid accumulation. sigmaaldrich.com

Hairy root cultures, induced by Agrobacterium rhizogenes, have been explored as a platform for enhanced alkaloid production and metabolic engineering in Solanum species. dntb.gov.uaphcogrev.comdntb.gov.uaresearchgate.net This system allows for stable introduction of foreign genes and can lead to increased accumulation of target metabolites. dntb.gov.uasinica.edu.twphcogrev.com

Diversification of alkaloid structures can be achieved by introducing genes encoding enzymes with different substrate specificities or by modifying existing enzymes through protein engineering. hep.com.cnnih.gov This can lead to the production of novel compounds not typically found in the native plant.

Directed Biosynthesis for "New-to-Nature" Steroidal Alkaloid Analogues

Directed biosynthesis, also known as precursor-directed biosynthesis or combinatorial biosynthesis, involves feeding unnatural substrates or precursors to plant systems (either whole plants, tissue cultures, or heterologous expression systems) that possess the necessary enzymatic machinery to convert these substrates into novel, "new-to-nature" compounds. frontiersin.orgnih.govresearchgate.netmpg.deresearchgate.net

This approach leverages the promiscuity of certain biosynthetic enzymes, which can accept substrates structurally related to their natural counterparts. By providing modified precursors, researchers can guide the metabolic pathway towards the synthesis of analogues with potentially altered or improved biological activities. frontiersin.orgnih.govresearchgate.netmpg.de

Advanced Research Trajectories and Theoretical Frameworks in N Acetylsolasodine Studies

Development of Novel and Efficient Synthetic Routes for N-Acetylsolasodine and its Derivatives

Synthetic strategies often focus on selective modifications of the steroidal skeleton. For instance, selective modification at the C(3) position of solasodine (B1681914) and related compounds is a strategy employed for lead optimization in the development of potential antitumor steroidal alkaloids nih.govresearchgate.net. One reported two-step synthesis of solasodine pivalate (B1233124) from diosgenin (B1670711) pivalate involves the opening of the F-ring of the spiroketal moiety and simultaneous introduction of a protected amino group at position 26, followed by deprotection and N-cyclization mdpi.com. This approach highlights the chemical transformations utilized to construct the core structure of solasodine derivatives.

The synthesis of solasodine glycoside derivatives, which are structurally related to this compound, has also been explored using transglycosylation strategies to create new series of compounds for biological evaluation jst.go.jp. These studies demonstrate the ongoing efforts to develop diverse synthetic libraries based on the solasodine scaffold.

In-depth Mechanistic Elucidation of this compound's Biological Profile (or lack thereof)

Research into the biological profile of this compound and related solasodine derivatives has revealed various activities, although detailed mechanistic studies specifically on this compound are less extensive compared to its parent compound, solasodine, and its glycosides. O-Acetylsolasodine has been reported to show significant DNA-damaging activity, potentially linked to the presence of its spiroaminoacetal functional group researchgate.net.

Studies on solasodine and its glycoalkaloids provide insights into potential mechanisms that might be relevant to this compound. These mechanisms include the induction of apoptosis, cell cycle arrest (such as in the G2/M or S phase), and inhibition of DNA topoisomerase I and II activities jst.go.jpresearchgate.netnih.govamegroups.orgebi.ac.uk. Solasodine itself has demonstrated DNA-damaging activity and has been shown to induce apoptosis and affect autophagy in certain cancer cell lines researchgate.netebi.ac.uk.

Computational Chemistry and Molecular Modeling Approaches for SAR Prediction and Compound Design

Computational chemistry and molecular modeling play an increasingly important role in the study of natural products and the design of novel therapeutic agents. While specific published computational studies focusing solely on this compound were not prominently found in the search results, the application of these techniques to related alkaloid structures provides a strong theoretical framework for their use in this compound research.

Molecular modeling can be utilized to predict the structure-activity relationships of this compound and its potential derivatives nih.gov. Techniques such as molecular docking simulations can help predict the binding modes and affinities of small molecules within the binding sites of target receptors nih.govunpad.ac.id. This is crucial for understanding how this compound might interact with biological targets and for guiding the design of modified structures with improved activity or selectivity.

Furthermore, computational studies, including DFT calculations and molecular dynamics simulations, are employed to analyze the structural and electronic properties of organic molecules, which can inform SAR studies and compound design nih.govresearchgate.net. Ligand-based drug design, which uses known active molecules to identify key structural features responsible for activity, could be applied to this compound and its analogs to design new potent compounds, especially when the target structure is not available researchgate.net. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis in computational studies can also help in evaluating the drug-like properties of this compound derivatives in the early stages of development nih.govmdpi.com.

Exploration of this compound as a Scaffold for Rational Drug Design

The steroidal alkaloid structure, including that of solasodine, has been recognized as a valuable scaffold for the development of new bioactive compounds nih.govmdpi.comrhhz.netnih.gov. This compound, possessing the core spirosolane (B1244043) structure, holds potential as a scaffold for rational drug design.

The complex structure of steroidal alkaloids presents synthetic challenges, primarily due to their chiral nature rhhz.net. However, successful synthetic routes to solasodine and its derivatives demonstrate the feasibility of manipulating this scaffold nih.govresearchgate.netmdpi.com. The ability to selectively modify the structure, as seen in the synthesis of derivatives with altered sugar moieties or modifications at specific positions like C(3), underscores the versatility of the solasodine scaffold for generating diverse chemical entities nih.govresearchgate.netjst.go.jp.

Rational drug design using this compound as a scaffold would involve leveraging computational modeling to design and predict the properties of new derivatives before their synthesis unpad.ac.idresearchgate.net. By understanding the SAR of existing solasodine derivatives and applying computational tools, researchers can design targeted modifications to enhance desired biological activities, improve pharmacokinetic properties, and potentially reduce toxicity. The exploration of this compound as a scaffold aligns with the broader effort to investigate plant-derived natural products as sources of novel molecular templates for drug discovery rhhz.netresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural purity of N-Acetylsolasodine in synthetic workflows?

- Methodological Answer : Prioritize spectroscopic techniques (e.g., NMR, IR, mass spectrometry) alongside chromatographic methods (HPLC) to confirm molecular structure and purity. For novel compounds, provide full spectral data in the main text, while raw datasets (e.g., chromatograms) should be included in supplementary materials . Cross-reference with established protocols for similar alkaloids to validate reproducibility .

Q. How should researchers design preliminary bioactivity assays for this compound to assess its pharmacological potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assays) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer cells). Include positive and negative controls, and report IC₅₀ values with statistical confidence intervals. Validate results across multiple independent replicates to minimize experimental bias .

Q. What are the best practices for synthesizing this compound in laboratory settings while ensuring reproducibility?

- Methodological Answer : Document reaction conditions (catalyst, solvent, temperature) in granular detail, adhering to the "five-compound rule" for main-text synthesis descriptions . For complex procedures, provide step-by-step protocols in supplementary materials. Include purity metrics (e.g., ≥95% by HPLC) and comparison to literature data for known intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Conduct a systematic review of existing studies to identify variables such as cell line specificity, dosage regimes, or assay endpoints. Design comparative experiments to isolate confounding factors (e.g., metabolic stability in primary vs. immortalized cells). Use meta-analysis tools to quantify heterogeneity in published datasets .

Q. What strategies are effective for elucidating the mechanistic pathways of this compound in complex biological systems?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with functional assays (e.g., siRNA knockdown) to map signaling pathways. Validate hypotheses using orthogonal methods (e.g., CRISPR-Cas9 gene editing or in silico molecular docking). Ensure data triangulation by cross-referencing results with pathway databases (e.g., KEGG) .

Q. How should researchers optimize the pharmacokinetic profiling of this compound to address bioavailability limitations?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution parameters. Validate models using in vivo studies (rodent or zebrafish) with LC-MS/MS quantification of plasma/tissue concentrations. Assess formulation strategies (e.g., nano-encapsulation) to enhance solubility .

Q. What computational frameworks are robust for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess ligand-receptor binding kinetics. Cross-validate predictions with experimental IC₅₀ data from synthesized analogs. Publish code and raw simulation trajectories in open-access repositories .

Data Management and Reporting Standards

Q. How can researchers ensure data integrity when reporting conflicting results in this compound studies?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in public repositories (e.g., Zenodo). Clearly annotate experimental variables (e.g., batch-to-batch compound variations) and statistical methods (e.g., Bonferroni correction for multiple comparisons) .

Q. What ethical and methodological considerations apply when translating this compound research from preclinical to clinical studies?

- Methodological Answer : Follow CONSORT guidelines for experimental design, including power analysis for sample size determination. Address species-specific metabolic differences by validating results in humanized models. Disclose all conflicts of interest and obtain IRB approval for human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.